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Compound of Interest

Compound Name: 2-Bromo-4-chlorobenzoic acid

Cat. No.: B1265922

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-chlorobenzoic acid (CAS No. 936-08-3), a halogenated aromatic carboxylic acid
with applications in pharmaceutical and fine chemical synthesis.[1][2] This document compiles
available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, alongside detailed experimental protocols for these analytical techniques.

Chemical Structure and Properties

e |[UPAC Name: 2-bromo-4-chlorobenzoic acid[3]

Molecular Formula: C7H4BrClO2[3]

Molecular Weight: 235.46 g/mol [3]

Melting Point: 157-161 °C[2]

Appearance: White to light yellow crystalline powder.[2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for 2-Bromo-4-
chlorobenzoic acid. It is important to note that while spectral data for this compound are
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available in various databases, detailed peak assignments and specific experimental conditions
are not always fully disclosed in publicly accessible records.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for 2-Bromo-4-chlorobenzoic acid is not readily
available in the public domain, predicted chemical shifts and typical values for related
structures can provide valuable insights. The aromatic region is expected to show a complex
splitting pattern due to the disubstitution of the benzene ring. The carboxylic acid proton is
expected to appear as a broad singlet at a characteristic downfield shift.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.5-8.0 m 3H Ar-H
~10 - 13 br s 1H -COOH

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (d) ppm Assignment
~165-170 C=0
~120-140 Ar-C

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
The IR spectrum of 2-Bromo-4-chlorobenzoic acid is expected to show characteristic
absorptions for the carboxylic acid group and the substituted aromatic ring.

Table 3: FT-IR Spectral Data
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (Carboxylic acid)

C=0 stretch (Carboxylic acid
1680-1710 Strong

dimer)

1550-1600 Medium C=C stretch (Aromatic ring)

1400-1450 Medium C-O-H bend

1200-1300 Strong C-O stretch

~800.900 Strong C-H out-.of-plane bend
(Aromatic)

~700-800 Medium-Strong C-Cl stretch

~550-650 Medium C-Br stretch

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet,
ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The presence of bromine and chlorine isotopes (7°Br, 8Br and 35Cl, 37Cl) will
result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing

fragments.

Table 4: Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

[M]* (Molecular ion peak with

234/236/238 Variable

isotopic distribution)
217/219/221 Variable [M-OH]*
189/191/193 Variable [M-COOH]*
154/156 Variable [M-Br]*
110 Variable [CeHsCI)*
75 Variable [CeHs]*

Note: The relative intensities are dependent on the ionization method and energy.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic
data presented above. Specific parameters may vary depending on the instrumentation and
laboratory procedures.

NMR Spectroscopy

Sample Preparation:

e Approximately 5-10 mg of 2-Bromo-4-chlorobenzoic acid is accurately weighed and
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de).

e Asmall amount of an internal standard, such as tetramethylsilane (TMS), may be added for
chemical shift referencing (6 = 0.00 ppm).

e The solution is transferred to a 5 mm NMR tube.
1H and 3C NMR Acquisition:
e Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

¢ IH NMR Parameters:
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[e]

Pulse sequence: Standard single-pulse experiment.

o

Number of scans: 16-64.

[¢]

Relaxation delay: 1-2 seconds.

[¢]

Spectral width: -2 to 14 ppm.

e 13C NMR Parameters:

[¢]

Pulse sequence: Proton-decoupled pulse program.

[e]

Number of scans: 1024 or more, depending on sample concentration.

o

Relaxation delay: 2-5 seconds.

[¢]

Spectral width: 0 to 220 ppm.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed.

The resulting spectrum is phased and baseline corrected.

Chemical shifts are referenced to the internal standard or the residual solvent peak.

For *H NMR, peaks are integrated, and coupling constants are measured.

Sample Preparation
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NMR Experimental Workflow

FT-IR Spectroscopy

Sample Preparation (ATR Method):

e The diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with a
suitable solvent (e.g., isopropanol) and a background spectrum is collected.

» Asmall amount of the solid 2-Bromo-4-chlorobenzoic acid is placed directly onto the ATR
crystal.

e Pressure is applied using the instrument's anvil to ensure good contact between the sample
and the crystal.

Data Acquisition:

e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR
accessory.

e Parameters:
o Spectral range: 4000-400 cm™1,
o Resolution: 4 cm~1.
o Number of scans: 16-32.

Data Processing:

o The sample interferogram is collected and Fourier transformed to produce a single-beam
spectrum.

e This is ratioed against the background spectrum to generate the transmittance or
absorbance spectrum.

e The spectrum may be baseline corrected and peaks are identified.
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FT-IR (ATR) Experimental Workflow

Mass Spectrometry

Sample Preparation (Electron lonization - GC/MS):

» Adilute solution of 2-Bromo-4-chlorobenzoic acid is prepared in a volatile organic solvent
(e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
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e The solution is filtered if any particulate matter is present.

Data Acquisition:

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an
Electron lonization (EI) source.

e GC Parameters:
o Injector temperature: 250-280 °C.
o Carrier gas: Helium.

o Oven temperature program: A suitable temperature ramp to ensure separation and elution
of the analyte.

o MS Parameters:
o lonization mode: Electron lonization (El).
o lonization energy: 70 eV.
o Mass range: m/z 40-400.

Data Processing:

e The total ion chromatogram (TIC) is reviewed to identify the peak corresponding to 2-
Bromo-4-chlorobenzoic acid.

e The mass spectrum for that peak is extracted.

e The molecular ion peak and major fragment ions are identified and their m/z values and
relative intensities are recorded.
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Mass Spectrometry (GC/MS) Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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